molecular formula C11H13NO2 B13367138 2-((2-Methoxyethoxy)methyl)benzonitrile

2-((2-Methoxyethoxy)methyl)benzonitrile

Cat. No.: B13367138
M. Wt: 191.23 g/mol
InChI Key: OBJCUYHMBNFJLU-UHFFFAOYSA-N
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Description

2-((2-Methoxyethoxy)methyl)benzonitrile is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.229 g/mol . This compound is primarily used in scientific research and is known for its unique chemical properties.

Preparation Methods

The synthesis of 2-((2-Methoxyethoxy)methyl)benzonitrile can be achieved through various methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a phase transfer catalyst and a solvent like DMF (dimethylformamide). The reaction is typically carried out at elevated temperatures to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-((2-Methoxyethoxy)methyl)benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

2-((2-Methoxyethoxy)methyl)benzonitrile is widely used in scientific research due to its versatile chemical properties. It is utilized in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethoxy)methyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-((2-Methoxyethoxy)methyl)benzonitrile can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its enhanced solubility and reactivity due to the presence of the methoxyethoxy group.

Properties

IUPAC Name

2-(2-methoxyethoxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-6-7-14-9-11-5-3-2-4-10(11)8-12/h2-5H,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJCUYHMBNFJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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